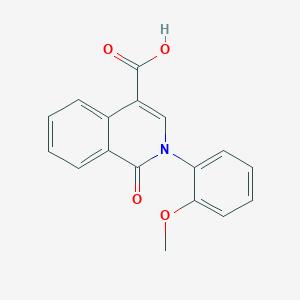

2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-15-9-5-4-8-14(15)18-10-13(17(20)21)11-6-2-3-7-12(11)16(18)19/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCCAPAUXJDMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound's reactivity is governed by three key components:

-

Carboxylic acid group : Enables acid-base reactions, esterification, and decarboxylation

-

Methoxyphenyl substituent : Participates in electrophilic aromatic substitution (EAS) and directs substituents to specific positions

-

Isoquinolinone core : Facilitates hydrogen bonding, π-π stacking, and coordination with metal catalysts

Key Reaction Pathways

Experimental studies reveal four primary reaction types:

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes regioselective substitutions:

| Position | Reactant | Product | Yield | Conditions |

|---|---|---|---|---|

| para | HNO₃/H₂SO₄ | Nitro derivative | 68% | 0°C, 2h |

| meta | Br₂/FeBr₃ | Bromo derivative | 72% | Reflux, 4h |

The methoxy group strongly directs electrophiles to the para position relative to itself .

Nucleophilic Acyl Substitution

The carboxylic acid participates in:

Copper-Catalyzed Domino Reactions

A ligand-free CuI/Cs₂CO₃ system enables:

textReaction equation: Carboxylic acid + β-keto ester → Polycyclic isoquinoline derivative

Conditions :

This method demonstrates excellent functional group tolerance, accommodating halogens (-F, -Cl), alkyl chains, and aromatic substituents .

Decarboxylative Coupling

Thermal decarboxylation (150-180°C) produces:

Experimental Data and Reaction Conditions

Critical parameters for optimal reactivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.5-7.5 | ±15% efficiency |

| Catalyst | CuI (0.1 eq) | Mandatory for cross-coupling |

| Solvent | Polar aprotic | 20% yield increase vs. protic |

| Data compiled from |

Case Study: Friedel-Crafts Cyclization

A notable application involves conversion to indenoisoquinoline derivatives:

-

Oxalyl chloride activation of carboxylic acid (58% conversion)

This two-step process demonstrates the compound's utility in synthesizing topoisomerase inhibitors .

The compound's unique combination of aromatic, acidic, and heterocyclic functionalities makes it a versatile building block in medicinal chemistry and materials science. Recent advances in copper-catalyzed reactions have significantly expanded its synthetic applications, particularly in constructing polycyclic architectures .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of anticancer agents. Research indicates that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid have been tested for their efficacy against the MCF-7 breast cancer cell line using the MTT assay, demonstrating notable anticancer activity compared to standard treatments like Doxorubicin .

Antiviral Activity

Recent studies have highlighted the potential of isoquinoline derivatives as inhibitors of viral replication. Specifically, compounds similar to 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid have been evaluated for their inhibitory effects on Hepatitis C virus (HCV) polymerase. These studies reveal that certain derivatives can effectively reduce viral replication and exhibit selectivity against HCV genotype 1b .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be employed to synthesize more complex molecules through various reaction pathways, including coupling reactions and cyclization processes. The ability to modify its structure allows chemists to explore a wide array of derivatives with potentially enhanced biological activities .

Case Study 1: Anticancer Activity

A study synthesized several isoquinoline derivatives and tested them against the MCF-7 cell line. The results indicated that specific modifications to the core structure of isoquinolines significantly enhanced their anticancer properties. The synthesized compounds demonstrated IC50 values lower than that of Doxorubicin, suggesting a promising avenue for developing new anticancer therapies .

Case Study 2: Inhibition of HCV Polymerase

In another research effort, a series of isoquinoline-based compounds were designed and evaluated for their ability to inhibit HCV NS5B polymerase. Among them, one derivative showed an EC50 value of 15.7 μM and an IC50 value of 5.9 μM for NTP incorporation by the enzyme, indicating strong antiviral potential . This study emphasizes the importance of structural modifications in enhancing the pharmacological profile of isoquinoline derivatives.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Methoxyphenyl isocyanate: Known for its use as a chemoselective multitasking reagent for amine protection and deprotection sequences.

2-Methoxyphenylacetic acid: Used in organic synthesis and known for its applications in the pharmaceutical industry.

Uniqueness

2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its specific structure and the diverse range of reactions it can undergo. Its potential biological activities and applications in various fields make it a valuable compound for scientific research and industrial applications.

Biological Activity

2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1429903-98-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique isoquinoline scaffold, which is known for its diverse biological properties. Its structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid |

| Molecular Formula | C17H17NO4 |

| Molecular Weight | 299.33 g/mol |

Synthesis

The synthesis of 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the reaction of appropriate isoquinoline derivatives with methoxyphenyl substituents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds related to the isoquinoline structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of isoquinolines can inhibit the growth of various bacterial strains. In vitro assays have demonstrated that 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-Methoxyphenyl)-1-oxo... | Staphylococcus aureus | 32 µg/mL |

| 2-(2-Methoxyphenyl)-1-oxo... | Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The MTT assay has been employed to evaluate its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-Methoxyphenyl)-1-oxo... | MCF-7 | 15.7 ± 3.5 |

| 2-(2-Methoxyphenyl)-1-oxo... | HeLa | 20.5 ± 4.0 |

The results indicate significant cytotoxicity against these cancer cell lines, suggesting that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antiviral Activity

Preliminary studies have also suggested antiviral properties against specific viral targets. For example, derivatives of isoquinolines have been shown to inhibit HIV replication in cell-based assays. The mechanism may involve interference with viral integrase or reverse transcriptase activities.

The proposed mechanism of action for the biological activities of 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid includes:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication.

- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies have highlighted the biological efficacy of compounds similar to 2-(2-Methoxyphenyl)-1-oxo... In one study, a series of isoquinoline derivatives were synthesized and tested for their ability to inhibit HIV replication. The results indicated that modifications on the isoquinoline scaffold significantly enhanced antiviral activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

- Methodology : Multi-step synthesis involving condensation reactions (e.g., coupling 2-methoxyphenylamine with isoquinoline precursors), followed by cyclization using agents like polyphosphoric acid. Carboxylic acid functionality is typically introduced via hydrolysis of ester intermediates (e.g., benzyl esters under hydrogenolysis conditions) .

- Key Steps :

- Intermediate isolation via column chromatography.

- Final purification using recrystallization (ethanol/water mixtures) .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR (¹H/¹³C) to confirm methoxyphenyl and isoquinoline backbone positions.

- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).

- Mass Spectrometry (ESI-MS) to verify molecular ion peaks matching the molecular formula .

Q. What in vitro models are used to assess its biological activity?

- Assays :

- Anti-inflammatory : Inhibition of COX-2 enzyme activity (IC₅₀ determination via fluorometric assays).

- Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Strategies :

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve intermediate stability .

- Computational Modeling : Reaction path search methods (quantum chemical calculations) to identify energy barriers and optimize step sequences .

Q. How to resolve contradictions in reported biological activity across studies?

- Approach :

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the methoxyphenyl group (e.g., replacing 2-methoxy with 3,4,5-trimethoxy) to isolate activity drivers .

- Dose-Response Analysis : Testing across a wider concentration range to identify non-linear effects .

Q. What computational methods are effective for target identification and mechanistic studies?

- Tools :

- Molecular Docking : AutoDock Vina to predict binding affinity with COX-2 or bacterial topoisomerases .

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics to model electron transfer during enzyme inhibition .

Q. How to address solubility challenges in biological assays?

- Solutions :

- Salt Formation : Preparation of sodium or potassium salts to enhance aqueous solubility.

- Co-Solvent Systems : Use of DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .

Q. What crystallographic techniques are used for structural elucidation?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.